Hexane-1,6-diamine;dihydrobromide, also known as hexamethylenediamine dihydrobromide, is a chemical compound with the molecular formula . It is classified as a diamine due to the presence of two amine functional groups attached to a hexane chain. This compound is primarily used in various scientific and industrial applications, particularly in the synthesis of polymers and as a curing agent in epoxy resins.
Hexane-1,6-diamine;dihydrobromide can be sourced from various chemical suppliers and is often produced through specific synthesis methods involving halogenated hydrocarbons. It falls under the category of aliphatic amines and is recognized in chemical databases such as PubChem and ChEBI, which provide detailed information on its properties and uses .
The synthesis of hexane-1,6-diamine;dihydrobromide typically involves the following key steps:
The ammonolysis reaction is typically conducted at ambient temperatures and pressures ranging from atmospheric to about 1000 psi. The use of anhydrous ammonia is preferred to enhance the reaction efficiency and yield of the desired product .
Hexane-1,6-diamine;dihydrobromide has a linear structure characterized by two amine groups at either end of a six-carbon alkane chain. The molecular structure can be represented using various notations:
Cl.Cl.NCCCCCCN
InChI=1S/C6H16N2.2BrH/c7-5-3-1-2-4-6-8;;/h7-8H,1-6H2;2*1H
The molecular weight of hexane-1,6-diamine;dihydrobromide is approximately 288.00 g/mol. It is important to note that this compound exists in various salt forms, including dihydrochloride and dihydrobromide .
Hexane-1,6-diamine;dihydrobromide participates in several chemical reactions due to its functional groups:
The reactivity of hexane-1,6-diamine;dihydrobromide can be attributed to the presence of primary amines which are highly reactive towards carbonyl compounds and epoxides.
The mechanism by which hexane-1,6-diamine;dihydrobromide functions in applications such as polymer synthesis involves:
The compound exhibits basic properties typical of amines and can form salts with acids, which influences its solubility and reactivity profiles.
Hexane-1,6-diamine;dihydrobromide has several scientific uses:
Hexane-1,6-diamine (commonly termed hexamethylenediamine, HMDA) serves as a foundational monomer for nylon production and specialty salts like its dihydrobromide derivative. Industrially, HMDA is predominantly synthesized via the catalytic hydrogenation of adiponitrile (ADN), a process optimized for high throughput and selectivity. The reaction proceeds under hydrogen pressure (3–5 MPa) in the presence of ammonia, which suppresses secondary amine formation by neutralizing intermediate imines [1] [5]. Catalysts are critical: cobalt-iron blends facilitate molten ADN hydrogenation at 100–150°C, yielding HMDA at >90% selectivity, though impurities like 1,2-diaminocyclohexane may form [1].
An alternative industrial route employs Raney nickel under milder conditions (60–100°C, 1–3 MPa H₂), using HMDA itself as the solvent instead of ammonia. This method reduces equipment corrosion and simplifies purification, achieving near-quantitative HMDA yields at lower operational intensity [5] [7]. For dihydrobromide salt synthesis, HMDA is reacted with hydrobromic acid in ethanol, crystallizing the salt directly from the solution. This avoids solvent residues and ensures pharmaceutical-grade purity [7].
Table 1: Industrial Catalysts for Adiponitrile Hydrogenation
Catalyst Type | Temperature Range (°C) | Pressure (MPa) | HMDA Yield (%) | Key Advantages |
---|---|---|---|---|
Co-Fe (Ammonia solvent) | 100–150 | 3–5 | 90–95 | High selectivity, scalable |
Raney Nickel (HMDA solvent) | 60–100 | 1–3 | 99–100 | Lower pressure, no ammonia |
Raney Cobalt | 80–100 | 1–3 | 85–87 | Moderate cost, stable |
The hydrogenation of adiponitrile to HMDA follows a stepwise mechanism mediated by metal catalysts. The primary pathway involves 6-aminohexanenitrile (AHN) as an intermediate, formed by partial reduction of one nitrile group (–C≡N → –CH₂NH₂). Kinetic studies reveal that AHN hydrogenation to HMDA is rate-limiting, as the amine group adsorbs weakly onto metal sites compared to the nitrile [7].
Surface reactions on Raney nickel occur via a Langmuir-Hinshelwood model, where both H₂ and ADN adsorb competitively onto active sites. Hydrogen dissociation creates metal-hydride species, which sequentially transfer hydride ions to the carbon of the nitrile group. The addition of HMDA to the reactant mixture enhances selectivity by stabilizing the catalyst surface and minimizing side reactions such as cyclization to azepane [7]. Raney cobalt, while less active, shows higher resilience against deactivation by ammonia-derived byproducts. Key parameters influencing kinetics include:
In situ spectroscopy confirms that HMDA formation is favored when the catalyst’s irreversible hydrogen uptake exceeds 25 μmol/g, indicating sufficient hydride density for nitrile reduction [7].
Hexamethylene diisocyanate (HDI), a precursor for polyurethanes and the dihydrobromide salt’s chemical cousin, is synthesized via phosgenation of HMDA. Industrially, HMDA reacts with phosgene (COCl₂) in a two-stage process:
Conventional phosgenation uses excess phosgene to drive equilibrium toward HDI, but entails significant risks due to phosgene’s acute toxicity. Innovations like photo-on-demand phosgene generation mitigate this by producing phosgene in situ from chloroform (CHCl₃) and oxygen under UV light (184–254 nm). This method eliminates phosgene storage and allows direct reaction with HMDA in batch reactors, achieving >90% HDI yield [4] [8]. The reaction mechanism proceeds through radical intermediates:$$\ce{CHCl3 ->[hν] \cdot CCl3 + \cdot Cl} \\ce{\cdot CCl3 + O2 -> COCl2 + \cdot Cl}$$HDI production remains integral to coatings and adhesives, with global demand sustained at >1 million tons/year. Continuous phosgenation reactors now integrate photochemical phosgene synthesis, reducing waste HCl by 30% compared to batch processes [4] [6].
Solvent-free methodologies for hexane-1,6-diamine dihydrobromide emphasize atom economy and reduced genotoxic impurities. Key advances include:
Table 2: Green Metrics for Dihydrobromide Synthesis Routes
Method | Reaction Medium | Time (min) | Yield (%) | E-Factor | Key Feature |
---|---|---|---|---|---|
Melt Crystallization | Solvent-free | 30–60 | 99 | <1.0 | Zero solvent waste |
Visible-Light (Ethanol) | Ethanol | 15–45 | 95 | 2.5 | Ambient conditions |
Conventional Slurry | Water/Ethanol | 120 | 90 | 8.0 | High purification load |
The E-factor (environmental factor = waste mass/product mass) highlights the superiority of solvent-free routes, generating <1 kg waste per kg product. Photochemical methods further reduce energy use by 50% versus thermal processes [7] [9].
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